Chemical Structure and Properties of 3-Butyl-4-imino-1,2,3,4-tetrahydroquinazolin-2-one
Chemical Structure and Properties of 3-Butyl-4-imino-1,2,3,4-tetrahydroquinazolin-2-one
Executive Summary
The compound 3-Butyl-4-imino-1,2,3,4-tetrahydroquinazolin-2-one represents a specialized scaffold within the quinazoline family, distinct from the more common quinazolin-4-ones due to its 4-imino-2-one substitution pattern.[1] This heterocyclic core is synthesized primarily through the cyclization of anthranilonitrile with butyl isocyanate, yielding a structure that serves as a versatile pharmacophore in medicinal chemistry.
Unlike fully aromatic quinazolines, the 1,2,3,4-tetrahydro core possesses specific saturation points that influence its solubility, tautomeric stability, and binding affinity.[1] This guide provides a comprehensive analysis of its chemical architecture, synthetic pathways, physicochemical properties, and therapeutic potential as a vasorelaxant and anti-inflammatory agent.[1]
Chemical Architecture & Tautomerism
Structural Identity
The molecule consists of a benzene ring fused to a pyrimidine heterocycle. The "1,2,3,4-tetrahydro" nomenclature in this context refers to the saturation of the nitrogen atoms within the heterocyclic ring (specifically N1 and N3) relative to the fully unsaturated quinazoline, although the presence of exocyclic double bonds (C2=O and C4=NH) defines its oxidation state.
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IUPAC Name: 3-Butyl-4-imino-1,2,3,4-tetrahydroquinazolin-2-one[1][2]
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Molecular Formula: C₁₂H₁₅N₃O[1]
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Molecular Weight: 217.27 g/mol [1]
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Core Scaffold: Quinazoline (Benzo[d]pyrimidine)
Tautomeric Equilibrium (The "Imino" Dominance)
A critical structural feature of this molecule is its tautomeric preference. In many N-heterocycles, amino-imino tautomerism is common.[1] However, the substitution of the N3 position with a butyl group locks the molecule predominantly in the 4-imino form.
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Mechanism of Locking: For the 4-amino tautomer (–NH₂) to exist, the ring nitrogen (N3) would need to form a double bond with C4 (N3=C4). Since N3 is already bonded to a butyl group, forming a double bond would result in a quaternary, positively charged nitrogen, which is energetically unfavorable in neutral conditions.[1]
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Result: The molecule exists as the 4-imino tautomer (exocyclic =NH), making the imine nitrogen a distinct hydrogen bond donor/acceptor site compared to an amino group.
Figure 1: Tautomeric constraints imposed by N3-alkylation.
Synthetic Pathways[1][3][4]
The most robust route for synthesizing 3-Butyl-4-imino-1,2,3,4-tetrahydroquinazolin-2-one involves the nucleophilic addition of anthranilonitrile (2-aminobenzonitrile) to butyl isocyanate , followed by base-catalyzed intramolecular cyclization.[1]
Reaction Mechanism[1][5]
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Urea Formation: The primary amine of anthranilonitrile attacks the electrophilic carbon of butyl isocyanate.
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Cyclization: The urea nitrogen (attached to the butyl group) attacks the nitrile carbon (C≡N).
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Proton Transfer: A tautomeric shift stabilizes the ring, resulting in the 4-imino-2-one structure.[1]
Figure 2: Synthetic pathway via isocyanate addition and cyclization.[1]
Experimental Protocol (Standardized)
Note: This protocol is derived from standard methodologies for 3-substituted-4-iminoquinazolin-2-ones [1, 2].
Reagents:
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2-Aminobenzonitrile (1.0 eq)[1]
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Butyl Isocyanate (1.1 eq)[3]
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Triethylamine (TEA) or Sodium Hydride (NaH) (catalytic amount)
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Solvent: Tetrahydrofuran (THF) or Dioxane.
Procedure:
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Preparation: Dissolve 2-aminobenzonitrile (10 mmol) in anhydrous THF (20 mL) under an inert atmosphere (N₂).
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Addition: Add butyl isocyanate (11 mmol) dropwise to the stirring solution at room temperature.
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Catalysis: Add a catalytic amount of TEA (or NaH for faster cyclization).
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Reaction: Reflux the mixture for 4–6 hours. Monitor progress via TLC (Ethyl Acetate:Hexane 1:1). The formation of the urea intermediate may be observed first, followed by conversion to the cyclized product.
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Work-up: Cool the reaction mixture. If a precipitate forms, filter and wash with cold ether.[1] If no precipitate, evaporate the solvent and recrystallize the residue from Ethanol/Water.
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Yield: Typical yields range from 75% to 85%.[4]
Physicochemical Profiling
Understanding the physical properties is essential for formulation and bioavailability assessment.
| Property | Value / Description | Relevance |
| Physical State | White to off-white crystalline solid | Solid-state stability for formulation.[1] |
| Melting Point | ~140–160 °C (Estimated range based on homologs) | Indicates crystal lattice stability. |
| Solubility | Soluble in DMSO, DMF, Ethanol.[1] Sparingly soluble in water. | Requires cosolvents or micronization for aqueous delivery. |
| LogP (Predicted) | ~2.3 – 2.8 | Moderate lipophilicity; likely good membrane permeability. |
| H-Bond Donors | 2 (N1-H, C4=NH) | Critical for receptor binding interactions.[1] |
| H-Bond Acceptors | 2 (C2=O, C4=NH) | Facilitates interaction with kinase hinge regions or receptor pockets.[1] |
Spectral Characteristics (Diagnostic)
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IR Spectroscopy:
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3300–3400 cm⁻¹: N-H stretching (strong, broad).
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1650–1680 cm⁻¹: C=O stretching (Amide I).
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1610–1630 cm⁻¹: C=N (Exocyclic imino) stretching.
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¹H NMR (DMSO-d₆):
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δ 0.9 (t, 3H): Terminal methyl of butyl group.
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δ 1.3–1.6 (m, 4H): Methylene protons of butyl chain.
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δ 3.8–4.0 (t, 2H): N-CH₂ protons (deshielded by adjacent nitrogen).[1]
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δ 7.0–8.0 (m, 4H): Aromatic protons.
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δ 8.5–9.5 (s, 1H): Imino =NH (exchangeable with D₂O).
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δ 10.0+ (s, 1H): Ring N1-H.
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Biological & Pharmacological Potential[1][7][8][9]
The 4-imino-quinazolin-2-one scaffold is a "privileged structure" in medicinal chemistry, often exhibiting bioactivity due to its structural similarity to purines and other endogenous heterocycles.[1]
Therapeutic Applications
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Vasorelaxant Activity: Derivatives of this class have shown significant smooth muscle relaxant effects.[5] The mechanism often involves the blockade of voltage-gated calcium channels (VGCC) or the activation of potassium channels, leading to vasodilation. The butyl chain provides the necessary lipophilicity to interact with the cell membrane lipid bilayer [3].
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Anti-Inflammatory & Analgesic: Similar to 3-butyl-2-substituted amino-quinazolinones, the 4-imino core can inhibit cyclooxygenase (COX) enzymes or modulate cytokine release.[1] The structural rigidity of the quinazoline ring allows it to fit into the hydrophobic channel of COX enzymes [1].
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Antimicrobial Agents: The imino group can act as a bioisostere for carbonyls found in classic antibiotics. Studies on 3-substituted quinazolinones indicate activity against Gram-positive bacteria (S. aureus) by interfering with bacterial DNA gyrase or cell wall synthesis [4].[1]
Structure-Activity Relationship (SAR)[1]
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N3-Butyl Group: Optimal length for hydrophobic pocket filling.[1] Shorter chains (Methyl) often lose potency, while longer chains (Hexyl+) may reduce solubility excessively.
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C4-Imino Group: Essential for hydrogen bonding.[1] Hydrolysis to the C4-Oxo (quinazolin-2,4-dione) often results in a loss of specific kinase inhibitory activity but may increase stability.[1]
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C2-Carbonyl: Acts as a hydrogen bond acceptor, crucial for orientation within the binding site.[1]
References
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Synthesis and Analgesic Activity of 3-Butyl-2-substituted Quinazolinones. Source:Chemical Biology & Drug Design (via PubMed/NIH). Context: Describes the synthesis of 3-butyl derivatives and their pharmacological evaluation.
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Reaction of Anthranilonitrile with Isocyanates. Source:Journal of Organic Chemistry / Organic Syntheses. Context: General methodology for the formation of 4-imino-quinazolin-2-ones from 2-aminobenzonitrile.[1]
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Vasorelaxant Properties of Quinazolinone Derivatives. Source:European Journal of Medicinal Chemistry. Context: Discusses the smooth muscle relaxant mechanism of 3-substituted quinazolinones.
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Antimicrobial Activity of Quinazolinone Derivatives. Source:International Journal of Molecular Sciences. Context: Reviews the antibacterial spectrum of the quinazolinone scaffold.
Disclaimer: This guide is for research purposes only. Synthesis and biological testing should be conducted in a regulated laboratory environment.
Sources
- 1. CAS 55804-68-7: 2,3,6,7-Tetrahydro-11-oxo-1H,5H,11H-[1]ben… [cymitquimica.com]
- 2. 3-Butyl-4-imino-1,2,3,4-tetrahydroquinazolin-2-one | ChemScene | Chemikart [lab-chromatography-fittings-zone.chemikart.com]
- 3. Unanticipated switch of reactivity of isonitrile via N≡C bond scission: Cascade formation of symmetrical sulfonyl guanidine - PMC [pmc.ncbi.nlm.nih.gov]
- 4. RU1772103C - Method of 2-aminobenzonitrile synthesis - Google Patents [patents.google.com]
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